

Determining the IC50 of Temsavir in TZM-bl Cells: Application Notes and Protocols

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Compound of Interest		
Compound Name:	BMS-663749 lysine	
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Abstract

Temsavir (BMS-626529) is a first-in-class HIV-1 attachment inhibitor that potently blocks viral entry into host cells. It is the active metabolite of the prodrug fostemsavir.[1] Temsavir exerts its antiviral activity by binding directly to the gp120 subunit of the HIV-1 envelope glycoprotein, thereby preventing the initial interaction between the virus and the host cell's CD4 receptor.[2] [3][4][5] This application note provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of temsavir in TZM-bl cells, a widely used reporter cell line in HIV research. The TZM-bl cell line is a HeLa-derived cell line genetically engineered to express CD4, CCR5, and CXCR4, and contains integrated luciferase and β -galactosidase reporter genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[5] Upon successful viral entry and Tat expression, the LTR is activated, leading to the expression of the reporter genes, which can be quantified to measure the extent of viral infection.

Data Presentation

The antiviral activity of temsavir against various HIV-1 subtypes has been documented across multiple studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values of temsavir in TZM-bl cells.



HIV-1 Subtype/Strain	IC50/EC50 (nM)	Reference
Subtype A	2.26	[2]
Subtype B	0.34	[2]
Subtype C	1.3	[2]
Laboratory Strains & Clinical Isolates	0.4 - 2,000	[3]
LAI Virus (average)	0.7 ± 0.4	[3]
Most Susceptible Virus	0.01	[3]
Least Susceptible Virus	>2,000	[3]

Signaling Pathway of HIV-1 Entry and Temsavir's Mechanism of Action

The entry of HIV-1 into a host T-cell is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of the T-cell. This initial binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. The subsequent interaction with the coreceptor leads to further conformational changes in the viral envelope, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. Temsavir inhibits the very first step of this cascade by binding to gp120 and preventing its attachment to the CD4 receptor.



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HIV-1 entry pathway and the inhibitory action of Temsavir.

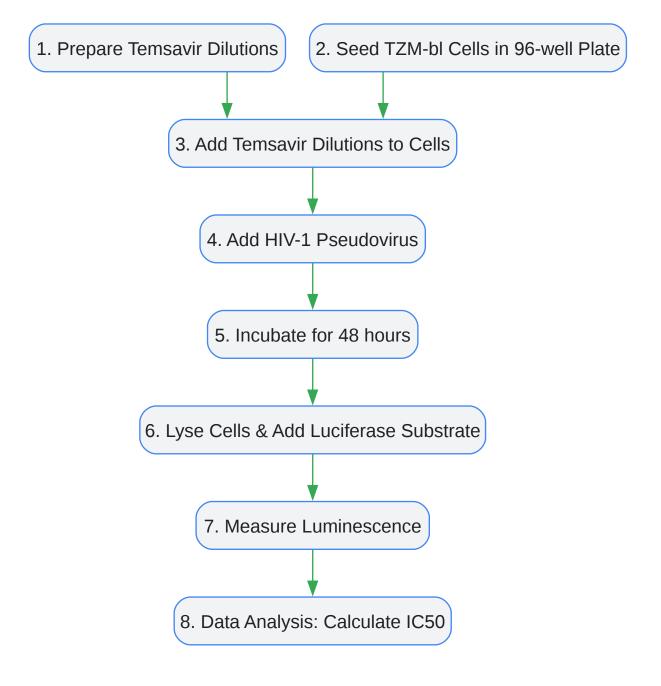


Experimental Protocols Materials and Reagents

- Cells and Virus:
 - TZM-bl cells (NIH AIDS Reagent Program)
 - HIV-1 pseudovirus stock (e.g., subtype B, clade C, etc.)
- · Cell Culture Media and Reagents:
 - Dulbecco's Modified Eagle Medium (DMEM)
 - Fetal Bovine Serum (FBS), heat-inactivated
 - Penicillin-Streptomycin solution
 - Trypsin-EDTA
 - DEAE-Dextran
- Compound:
 - Temsavir (BMS-626529) dissolved in DMSO
- · Assay Reagents and Consumables:
 - 96-well flat-bottom cell culture plates (white, solid bottom for luminescence)
 - Luciferase assay reagent (e.g., Bright-Glo™)
 - Phosphate-Buffered Saline (PBS)
 - Luminometer

Experimental Workflow Diagram





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Workflow for determining the IC50 of Temsavir in TZM-bl cells.

Detailed Protocol

- 1. Cell Culture and Seeding:
- 1.1. Maintain TZM-bl cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.



- 1.2. On the day of the assay, harvest logarithmically growing TZM-bl cells using Trypsin-EDTA.
- 1.3. Resuspend the cells in fresh growth medium and perform a cell count.
- 1.4. Dilute the cell suspension to a final concentration of 1 x 10 5 cells/mL in growth medium containing DEAE-Dextran at a final concentration of 20 μ g/mL.
- 1.5. Seed 100 μ L of the cell suspension (10,000 cells) into each well of a 96-well white, solid-bottom plate.
- 1.6. Incubate the plate for 3-6 hours at 37°C to allow for cell attachment.
- 2. Compound Dilution and Addition:
- 2.1. Prepare a stock solution of temsavir in DMSO.
- 2.2. Perform a serial dilution of the temsavir stock solution in growth medium to achieve a range of final concentrations (e.g., from 10 μ M to 0.01 nM). Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically \leq 0.5%).
- 2.3. Prepare a "virus control" (no compound) and a "cell control" (no virus, no compound) in triplicate.
- 2.4. Carefully remove the medium from the attached cells and add 50 μ L of the appropriate temsavir dilution or control medium to each well.
- 3. Viral Infection:
- 3.1. Thaw the HIV-1 pseudovirus stock on ice.
- 3.2. Dilute the virus stock in growth medium to a predetermined titer that yields a high signal-to-background ratio in the luciferase assay.
- 3.3. Add 50 μ L of the diluted virus to each well, except for the "cell control" wells.
- 3.4. The final volume in each well should be 100 μ L.
- 4. Incubation and Luminescence Measurement:



- 4.1. Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
- 4.2. After incubation, carefully remove 50 μL of the supernatant from each well.
- 4.3. Prepare the luciferase assay reagent according to the manufacturer's instructions.
- 4.4. Add 50 μ L of the luciferase reagent to each well.
- 4.5. Incubate the plate at room temperature for 2-5 minutes to allow for cell lysis and signal stabilization.
- 4.6. Measure the luminescence in each well using a luminometer.
- 5. Data Analysis:
- 5.1. Subtract the average relative light unit (RLU) value of the "cell control" wells from all other wells.
- 5.2. Calculate the percentage of inhibition for each temsavir concentration using the following formula: % Inhibition = 100 * (1 (RLU of Temsavir-treated well / RLU of Virus Control well))
- 5.3. Plot the percentage of inhibition against the logarithm of the temsavir concentration.
- 5.4. Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of temsavir that inhibits viral infection by 50%.

Conclusion

This application note provides a comprehensive guide for determining the IC50 of the HIV-1 attachment inhibitor temsavir using the TZM-bl reporter cell line. The described protocol, coupled with the provided data and diagrams, offers researchers a robust framework for assessing the in vitro potency of temsavir and other potential HIV entry inhibitors. Adherence to proper cell culture techniques and careful execution of the assay are critical for obtaining accurate and reproducible results.



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